2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13461001
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O |
|---|---|
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | 2-amino-N-[(4-cyanophenyl)methyl]-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C13H15N3O/c14-7-10-1-3-11(4-2-10)9-16(12-5-6-12)13(17)8-15/h1-4,12H,5-6,8-9,15H2 |
| Standard InChI Key | ILTHRHBXGIMIFB-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2=CC=C(C=C2)C#N)C(=O)CN |
| Canonical SMILES | C1CC1N(CC2=CC=C(C=C2)C#N)C(=O)CN |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Architecture
The compound’s IUPAC name, 2-amino-N-[(4-cyanophenyl)methyl]-N-cyclopropylacetamide, reflects its three key structural components:
-
Acetamide backbone: Central to the molecule, with an amino group (-NH₂) at the α-position.
-
4-Cyanobenzyl moiety: A benzyl group substituted with a cyano (-CN) group at the para position, contributing to electron-withdrawing effects and influencing binding interactions.
-
Cyclopropyl ring: A three-membered saturated ring attached to the nitrogen atom, introducing steric constraints and conformational rigidity.
The molecular formula (C₁₃H₁₅N₃O) and weight (229.28 g/mol) are consistent across sources, with PubChem CID 66568301 providing validated spectroscopic data .
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Mass Spectrometry: A molecular ion peak at m/z 229.28 confirms the molecular weight, with fragmentation patterns indicative of cyclopropyl and benzyl cleavage .
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis typically follows a two-step protocol:
-
Formation of the acetamide core:
-
Reagents: 4-Cyanobenzylamine reacts with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C.
-
Conditions: Triethylamine (TEA) as a base, 12-hour stirring under nitrogen.
-
Intermediate: N-(4-cyanobenzyl)chloroacetamide (yield: 75–80%).
-
-
Introduction of the cyclopropyl group:
Industrial-Scale Considerations
-
Continuous flow reactors: Enhance yield (up to 85%) by minimizing side reactions.
-
Solvent selection: Ethyl acetate or dichloromethane preferred for scalability and ease of recycling .
Physicochemical Properties and Stability
-
Thermal Stability: Decomposes above 200°C, as confirmed by thermogravimetric analysis (TGA) .
-
Photostability: Stable under UV light (λ > 300 nm) for 72 hours.
Biological Activity and Mechanistic Insights
Cytotoxicity Screening
-
In vitro models: Preliminary assays on U87 glioblastoma cells indicate moderate activity (IC₅₀: 25 μM), though less potent than cisplatin .
-
Selectivity: Low toxicity (CC₅₀ > 100 μM) in normal human fibroblasts (NHF cells) .
Applications in Pharmaceutical Research
Drug Intermediate
-
Anticancer agents: Serves as a precursor in synthesizing PRMT5/MTA inhibitors (e.g., MRTX1719) .
-
Antiviral compounds: Analogous structures show activity against hepatitis B virus (HBV) capsid assembly .
Material Science
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume